molecular formula C18H22N6O2S B6584662 2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251679-32-9

2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6584662
CAS No.: 1251679-32-9
M. Wt: 386.5 g/mol
InChI Key: DEJRVZDRLRNIDW-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, a heterocyclic scaffold known for diverse pharmacological activities, including antifungal, antimalarial, and cardiovascular effects . Structurally, it features:

  • A methyl(propyl)amino group at the 8-position of the triazolo-pyrazine core.
  • A 3-(methylsulfanyl)phenylacetamide moiety at the 2-position.
  • A 3-oxo group on the triazolo-pyrazine ring.

Properties

IUPAC Name

2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-4-9-22(2)16-17-21-24(18(26)23(17)10-8-19-16)12-15(25)20-13-6-5-7-14(11-13)27-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRVZDRLRNIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide (CAS No. 1251585-88-2) is a novel heterocyclic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyrazine derivatives , which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O3C_{18}H_{22}N_{6}O_{3} with a molecular weight of 370.4 g/mol . The structural features include a triazolo[4,3-a]pyrazine core and a methylsulfanyl phenyl group, contributing to its unique biological activity profile.

PropertyValue
Molecular FormulaC18H22N6O3C_{18}H_{22}N_{6}O_{3}
Molecular Weight370.4 g/mol
CAS Number1251585-88-2

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities such as:

  • Anticancer Activity : Several studies have demonstrated the efficacy of triazolo-pyrazine derivatives in inhibiting cancer cell proliferation. For instance, derivatives similar to the compound have shown IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Antimicrobial Activity : The triazole ring has been associated with antifungal and antibacterial properties. Compounds with similar structures have exhibited activity against a range of pathogens, including resistant strains of bacteria .

Anticancer Activity

A notable study evaluated the anticancer potential of triazolo-pyrazine derivatives against multiple cancer cell lines. The compound 22i , which shares structural similarities with our compound of interest, demonstrated significant anti-tumor activity with IC50 values of:

  • A549: 0.83±0.07μM0.83\pm 0.07\mu M
  • MCF-7: 0.15±0.08μM0.15\pm 0.08\mu M
  • HeLa: 2.85±0.74μM2.85\pm 0.74\mu M

The study further confirmed that these compounds acted as c-Met kinase inhibitors, a target in cancer therapy .

Antimicrobial Studies

Compounds derived from the triazole framework have been tested for their antimicrobial efficacy. For example, a review highlighted that certain triazole derivatives exhibited MIC values as low as 0.125 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics .

The biological activity of triazolo-pyrazine derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of nitrogen atoms in the triazole ring allows for strong interactions with enzyme active sites.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties:
    • Compounds with triazolopyrazine structures have shown antimicrobial activity. The presence of the methylsulfanyl group may enhance this property by improving solubility and bioavailability in biological systems.
  • Kinase Inhibition:
    • The triazolopyrazinone core is associated with kinase inhibition. Kinases are critical in various cellular processes and are therapeutic targets in cancer treatment. Preliminary studies suggest that similar compounds exhibit significant inhibitory effects on specific kinases, indicating potential applications in oncology.
  • Neuropharmacological Applications:
    • The unique structure may also allow for interaction with neurotransmitter systems, suggesting potential use as a neuroprotective agent or in the treatment of neurodegenerative diseases. Further research is needed to elucidate these effects through in vitro and in vivo studies.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related triazolopyrazine compounds. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through modulation of kinase activity. This suggests that 2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide may warrant similar investigations for its anticancer potential.

Case Study 2: Antimicrobial Efficacy

Research into related compounds has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural similarities suggest that this compound could exhibit similar effects, making it a candidate for further antimicrobial studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position 8) Acetamide Aryl Group (Position 2) Biological Activity (Reported) Key Reference
Target Compound Methyl(propyl)amino 3-(Methylsulfanyl)phenyl Not explicitly reported
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl Not reported, but piperazine derivatives often target CNS receptors
2-[8-(3-Methylpiperidinyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 3-Methylpiperidinyl 3-(Methylsulfanyl)phenyl Similar scaffold to target compound; potential antifungal/antimalarial activity inferred
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one 4-Benzylpiperazinyl Phenyl Positive inotropic activity (cardiac)

Key Structural Differences and Implications :

Position 8 Substituents: The target compound’s methyl(propyl)amino group is less bulky than the piperazinyl () or piperidinyl () groups in analogs. This may enhance solubility but reduce binding affinity to sterically constrained targets . Piperazine/piperidine-containing analogs (e.g., ) often exhibit CNS or cardiovascular activity due to interactions with amine receptors .

Acetamide Aryl Group :

  • The 3-(methylsulfanyl)phenyl group in the target compound and provides moderate lipophilicity, which could favor antifungal activity (as seen in ) .
  • In contrast, 3-isopropylphenyl () or benzylpiperazinyl () groups may enhance hydrophobic interactions with protein pockets, as seen in antimalarial or cardiac agents .

Conformational Effects :

  • highlights that amide group orientation relative to the triazolo-pyrazine ring critically affects activity. For example, perpendicular conformations (as in the target compound’s acetamide) may improve binding to fungal or parasitic targets .

Structure-Activity Relationship (SAR) Insights

  • Antifungal Activity : Triazolo-pyrazine derivatives with methylsulfanyl or hydrazone groups () inhibit Fusarium oxysporum and Botrytis cinerea at ~100 µg/mL. The target compound’s SCH₃ group aligns with this SAR trend .
  • Antimalarial Potential: Analogs with sulfonamide or piperazinyl groups () show IC₅₀ values <5 µM against Plasmodium falciparum. The target compound lacks sulfonamide but may leverage its acetamide for similar targeting .
  • Cardiovascular Effects: Piperazine-linked derivatives () increase stroke volume by ~10% in rabbit heart models. The target compound’s methyl(propyl)amino group may lack the rigidity needed for similar inotropic activity .

Q & A

Q. What synthetic routes are available for preparing triazolopyrazine derivatives like this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s core structure shares similarities with triazolopyrazine derivatives synthesized via nucleophilic substitution and coupling reactions. For example, anhydrous dimethyl sulfoxide (DMSO) and potassium carbonate are often used as solvents and bases for alkylation reactions involving methyl iodide, achieving yields up to 56% for analogous compounds . Optimizing stoichiometry (e.g., excess methyl iodide) and reaction time can improve yields. Purification via liquid chromatography (cyclohexane/EtOAc/MeOH gradients) is recommended to isolate the target compound, as demonstrated for related acetamide derivatives .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : 1^1H NMR is critical for verifying substituent positions and hydrogen environments. For instance, the methyl(propyl)amino group in the triazolopyrazine core would show distinct signals: a triplet for the propyl CH2_2 (δ ~2.65 ppm, J = 4.8 Hz) and a singlet for the methyl group (δ ~3.30 ppm). The acetamide’s NH proton typically appears as a broad singlet (δ ~5.54 ppm) in CDCl3_3 or DMSO-d6_6 . 13^{13}C NMR should confirm carbonyl (C=O) resonances near δ 170–175 ppm and aromatic carbons in the 110–150 ppm range .

Q. What role does the methylsulfanylphenyl group play in this compound’s physicochemical properties?

  • Methodological Answer : The methylsulfanyl (SCH3_3) group enhances lipophilicity, potentially improving membrane permeability. Its electron-donating nature may also influence π-π stacking interactions in biological targets. Comparative studies on analogs (e.g., methoxy vs. methylsulfanyl substituents) using logP measurements and X-ray crystallography can clarify its impact .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of analogs with improved adenosine receptor binding?

  • Methodological Answer : The triazolopyrazine scaffold is known to target adenosine receptors (A1_1/A2_2A). Density functional theory (DFT) can model ligand-receptor interactions, focusing on the methyl(propyl)amino group’s orientation and hydrogen-bonding potential. Reaction path search algorithms (e.g., via ICReDD’s quantum chemical workflows) can predict optimal substituent placements to enhance affinity . Molecular dynamics simulations may further refine binding stability in aqueous environments .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Strategies include:
  • Metabolic Profiling : Use liver microsome assays to identify degradation pathways (e.g., oxidation of the methylsulfanyl group).
  • Prodrug Design : Modify the acetamide moiety to improve pharmacokinetics, as seen in related pyrazolo[4,3-d]pyrimidines .
  • Target Engagement Studies : Employ CRISPR-engineered receptor mutants to validate specificity in vivo .

Q. What experimental and computational approaches are recommended for optimizing reaction conditions in large-scale synthesis?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test solvent/base combinations (e.g., DMSO vs. dioxane) and temperatures to maximize yield and purity .
  • Process Simulation : Use COMSOL Multiphysics to model heat and mass transfer in reactors, reducing hotspots that degrade sensitive intermediates .
  • Machine Learning : Train models on historical reaction data (e.g., PubChem datasets) to predict optimal conditions for novel analogs .

Q. How can spectroscopic discrepancies (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Determine if dynamic effects (e.g., rotameric equilibria) cause splitting.
  • 2D Experiments : HSQC and HMBC correlations can resolve overlapping signals, particularly in the aromatic and triazolopyrazine regions .
  • X-ray Diffraction : Single-crystal analysis provides definitive proof of regiochemistry, as applied to similar triazoloquinoxaline derivatives .

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